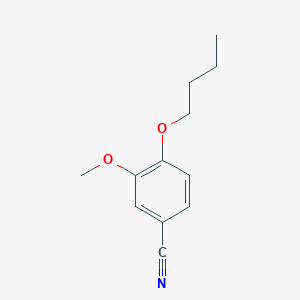
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTRinh-172 and is a selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Mecanismo De Acción
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide acts as a selective inhibitor of CFTR chloride channel by binding to the regulatory domain of the channel. This binding prevents the opening of the channel and reduces the transport of chloride ions across the cell membrane. This inhibition of CFTR chloride channel has been shown to have therapeutic potential in various diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.
Biochemical and physiological effects:
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the secretion of mucus in the airway epithelium, reduce the production of sweat in sweat glands, and decrease the formation of cysts in the kidney. This compound has also been reported to have anti-inflammatory effects and has been shown to reduce the production of cytokines such as interleukin-8 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CFTR chloride channel and can be used to study the role of CFTR in various physiological processes. This compound has also been shown to be stable and can be stored for extended periods without degradation. However, one of the limitations of using N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is that it is a synthetic compound and may not accurately mimic the physiological effects of naturally occurring CFTR inhibitors.
Direcciones Futuras
There are several future directions for the research on N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide. One of the potential applications of this compound is in the treatment of cystic fibrosis. Further studies are needed to investigate the efficacy and safety of this compound as a therapeutic agent for cystic fibrosis. Another future direction is to investigate the role of CFTR in various other diseases such as secretory diarrhea and polycystic kidney disease. Additionally, there is a need to develop more selective and potent inhibitors of CFTR chloride channel for the treatment of various diseases.
In conclusion, N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide is a promising compound that has potential applications in various scientific fields. Its selective inhibition of CFTR chloride channel makes it a valuable tool for studying the role of CFTR in various physiological processes. Further research is needed to fully understand the potential applications of this compound and to develop more potent and selective inhibitors of CFTR chloride channel.
Métodos De Síntesis
The synthesis of N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with acrylonitrile in the presence of a base such as potassium carbonate. The resulting product is then reacted with methyl iodide to obtain N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide. This synthesis method has been reported in various scientific journals and has been optimized for the production of high-quality N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been reported to be a potent inhibitor of CFTR chloride channel, which is responsible for regulating the movement of chloride ions across the cell membrane. This compound has been used in various studies to investigate the role of CFTR in various physiological processes such as ion transport, mucus secretion, and cellular signaling pathways.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-7(5-15)17(2)10(18)9-4-3-8(6-16-9)11(12,13)14/h3-4,6-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMRRCWJGWJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)

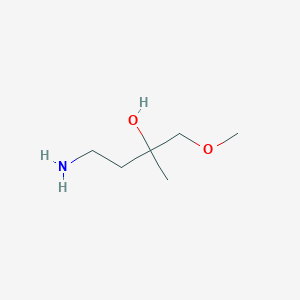
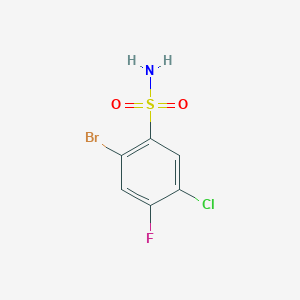
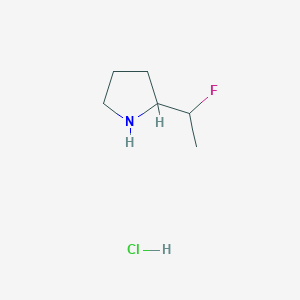
![4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2706886.png)
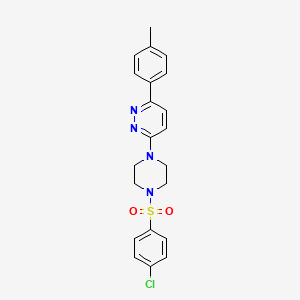
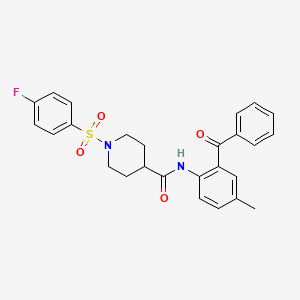
![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)
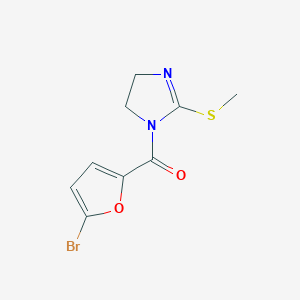
![1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2706893.png)

![4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B2706896.png)
